2-Acetyl-4-phenoxybenzoic acid
Description
Contextualization within Phenoxybenzoic Acid Derivatives Research
Phenoxybenzoic acids are a class of compounds characterized by a benzoic acid structure linked to a phenoxy group. These derivatives are explored in various fields of chemical research. ontosight.ainih.gov For instance, certain phenoxybenzoic acid derivatives have been investigated for their potential as inhibitors of specific enzymes, such as VEGFR-2, which is implicated in angiogenesis. nih.govnih.gov The position of the phenoxy group on the benzoic acid ring, along with other substituents, plays a crucial role in determining the molecule's chemical properties and biological activity. Research in this area often involves the synthesis of a series of derivatives to study structure-activity relationships. researchgate.netepa.gov
Evolution of Research Trajectories for Aryl Carboxylic Acids with Ether Linkages
Aryl carboxylic acids that contain ether linkages are significant scaffolds in organic and medicinal chemistry. rsc.org The development of synthetic methods to create these structures has been a focus of research, aiming for more efficient and sustainable processes. rsc.orgresearchgate.net These compounds serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and functional materials. guidechem.comchemicalbook.com The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group offers a reactive handle for further chemical transformations. Modern synthetic approaches, such as decarboxylative coupling reactions, have expanded the toolbox for creating C-O bonds in these types of molecules. rsc.orgresearchgate.net
Significance of 2-Acetyl-4-phenoxybenzoic Acid as a Research Probe
The primary significance of this compound in the scientific literature is its role as a key intermediate in the synthesis of Roxadustat. cheminspire.com Roxadustat is a drug that has undergone extensive research and development. The specific arrangement of the acetyl and phenoxy groups on the benzoic acid ring in this compound is critical for the successful construction of the complex molecular architecture of Roxadustat. cheminspire.com Its use in this context highlights its importance as a specialized building block, where its structure is precisely tailored for a multi-step synthetic sequence.
Defined Aims and Scope of Academic Inquiry
Currently, the academic and industrial inquiry surrounding this compound is predominantly focused on its application in organic synthesis. The main aim of research involving this compound is its efficient and high-yield production as an intermediate for more complex target molecules. cheminspire.com Chemical suppliers list it for research purposes, indicating its use in laboratory-scale synthesis. cheminspire.com The scope of inquiry is therefore narrow, concentrating on its synthetic utility rather than its own intrinsic chemical or biological properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2256751-99-0 |
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | This compound |
Table 1. Physicochemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-acetyl-4-phenoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)14-9-12(7-8-13(14)15(17)18)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
InChI Key |
SIVLJBLQYKMHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 4 Phenoxybenzoic Acid and Analogues
Classical and Conventional Synthetic Routes
The traditional synthesis of 2-acetyl-4-phenoxybenzoic acid and its analogues relies on a series of fundamental organic reactions. The assembly of the target molecule can be envisioned by forming the diaryl ether bond, followed by the introduction or modification of the acetyl and carboxyl functional groups, or by building upon a pre-existing benzoic acid scaffold.
Acylation reactions, particularly the Friedel-Crafts acylation, are a primary method for introducing an acetyl group onto an aromatic ring. This reaction typically involves treating an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). patsnap.comguidechem.com This approach can be applied to a diphenyl ether substrate to produce a phenoxyacetophenone intermediate, which can then be oxidized to the desired phenoxybenzoic acid. guidechem.comgoogle.com The conditions for such reactions can be tailored by adjusting the solvent, temperature, and reaction time to optimize the yield of the desired acetylated product. patsnap.com
Alternatively, an acetyl group can be introduced through a multi-step sequence. One patented route to this compound begins with a phenoxy derivative which is then alkylated using methoxyethene to form a vinyl ether. Subsequent acid-catalyzed hydrolysis and tautomerization yield the final acetyl group. mdpi.com
Table 1: Examples of Acylation Reaction Conditions
| Substrate | Acylating Agent | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Diphenyl ether | Acetic anhydride | Aluminum trichloride | Dichloromethane | Heating for 3-5 hours | 4-Phenoxyacetophenone | patsnap.comgoogle.com |
| Diphenyl ether | Acetyl chloride | Aluminum trichloride | Dichloromethane | Stirring at 5-30°C for 2 hours | 4-Phenoxyacetophenone | guidechem.com |
| Methyl 4-phenoxy-2-bromobenzoate | Methoxyethene | Brønsted acid | Not specified | Alkylation followed by acid-catalyzed cleavage | This compound | mdpi.com |
The formation of the diaryl ether linkage is a critical step in the synthesis of the 4-phenoxybenzoic acid scaffold. The Ullmann condensation is the classical method for this transformation, involving the coupling of an aryl halide with a phenol (B47542) in the presence of copper. synarchive.comwikipedia.org While traditional Ullmann reactions required harsh conditions such as high temperatures and stoichiometric amounts of copper, modern variations have been developed that proceed under milder conditions with catalytic amounts of copper. wikipedia.orgnih.govrsc.org
Modern Ullmann-type reactions utilize a variety of copper catalysts to improve efficiency and substrate scope. organic-chemistry.org These include simple copper(I) salts like CuI and copper(II) sources, which are often supported by ligands to facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.org The use of ligands such as picolinic acid, diamines, and acetylacetonates (B15086760) allows the reaction to proceed at lower temperatures and with greater functional group tolerance. wikipedia.orgnih.gov Furthermore, copper nanoparticles (Cu-NPs and CuO-NPs) have emerged as highly effective and reusable catalysts for these C-O coupling reactions. mdpi.com The choice of catalyst and ligand system can significantly impact the reaction's success, especially with sterically hindered or electronically diverse substrates. nih.govmdpi.com
A base is essential in the Ullmann condensation to deprotonate the phenol, generating the corresponding phenoxide which acts as the nucleophile in the coupling reaction. researchgate.net A range of bases can be employed, with the choice often depending on the specific reactants and catalyst system. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium hydroxide (B78521) (KOH). nih.govmdpi.comnih.gov Cesium carbonate is frequently used in modern, milder protocols as it is a relatively weak base that has proven highly effective. organic-chemistry.orgnih.gov The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP). wikipedia.orgmdpi.com
Table 2: Conditions for Ullmann Diaryl Ether Synthesis
| Aryl Halide | Phenol | Copper Source | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Phenol | CuI / Picolinic acid | K₃PO₄ | DMSO | Mild conditions | nih.gov |
| Aryl Halide | Phenol | CuO-NPs | KOH / Cs₂CO₃ | DMSO | ~100 °C | mdpi.com |
| Aryl Bromide/Iodide | Phenol | Cu₂O / Ligand | Cs₂CO₃ | Acetonitrile (B52724) | Mild conditions | organic-chemistry.org |
| p-Chlorobenzoic acid | Phenol | Not specified (classic Ullmann) | Sodium hydroxide | Tetralin | 150 °C | chemicalbook.com |
A common synthetic strategy involves the creation of a 4-phenoxyacetophenone intermediate, which is subsequently oxidized to form the carboxylic acid moiety of the target molecule. google.comchemicalbook.com This transformation of an aryl methyl ketone into a carboxylic acid can be accomplished using various oxidizing agents.
A widely used method is the haloform reaction, which employs sodium hypochlorite (B82951) (NaOCl) in a basic medium. truman.edu This reaction is particularly effective for methyl ketones and proceeds under relatively mild conditions. google.comchemicalbook.com Other powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid, can also achieve this conversion, though they may require more stringent reaction conditions and have greater environmental concerns. askfilo.comguidechem.com The choice of oxidant depends on the presence of other sensitive functional groups within the molecule.
Table 3: Oxidizing Agents for Acetophenone Conversion
| Oxidizing Agent | Typical Conditions | Byproduct | Reference |
|---|---|---|---|
| Sodium Hypochlorite (NaOCl) | Aqueous base, gentle heating | Chloroform | google.comtruman.edu |
| Potassium Permanganate (KMnO₄) | Basic medium, followed by acid workup | MnO₂ | askfilo.com |
| Chromic Acid (e.g., from dichromate) | Acidic conditions, heat | Cr(III) salts | guidechem.comstackexchange.com |
An alternative approach begins with a pre-formed phenoxybenzoic acid intermediate, onto which the acetyl group is subsequently installed. For instance, 4-phenoxybenzoic acid can be synthesized via an Ullmann condensation between phenol and 4-chlorobenzoic acid. chemicalbook.com This intermediate could then theoretically undergo a Friedel-Crafts acylation to introduce the acetyl group at the 2-position, although regioselectivity could be a challenge.
A more controlled and regioselective synthesis of this compound is described in patent literature. mdpi.com This route starts with methyl 2-bromo-4-fluorobenzoate. The phenoxy group is first introduced via a nucleophilic aromatic substitution reaction with phenoxide, which displaces the fluorine atom. The bromo-substituent is then transformed into the acetyl group through a sequence involving alkylation and hydrolysis, followed by hydrolysis of the methyl ester to yield the final carboxylic acid. mdpi.com This method avoids the potential regioselectivity issues of direct acylation on a substituted phenoxybenzoic acid core.
Ullmann Condensation Strategies for Diaryl Ethers
Modern and Sustainable Synthetic Innovations
Recent progress in synthetic chemistry has provided new tools for the efficient construction of complex molecules like this compound. These methods aim to reduce reaction times, improve yields, and adhere to the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. Unlike conventional heating which relies on conduction and can result in uneven temperature distribution, microwave irradiation heats the reaction mixture directly and efficiently by interacting with polar molecules. anton-paar.com This "in-core" heating leads to a rapid rise in temperature and pressure, significantly reducing reaction times from hours or days to mere minutes. anton-paar.com
The application of microwave technology to the synthesis of phenoxybenzoic acid derivatives has demonstrated considerable advantages. For instance, in reactions like the Ullmann condensation, which is traditionally used to form the diaryl ether bond and often requires high temperatures and long reaction times, microwave assistance can dramatically enhance the reaction rate. researchgate.net This rapid heating not only speeds up the synthesis but can also minimize the formation of byproducts, leading to cleaner reactions and higher purity of the final product. anton-paar.comscispace.com
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
|---|---|---|---|
| Synthesis of Benzoic Acid | Approx. 30 min | 10 min | 67% time reduction |
| Synthesis of 2-methyl benzimidazole | Approx. 1 hr | 10 min | 83% time reduction |
| General Reaction (Arrhenius Law Application) | 8 hours at 80°C | Approx. 2 min at 160°C | Significant rate acceleration anton-paar.com |
Catalysis is a cornerstone of modern synthesis, offering pathways to products with high efficiency and selectivity while minimizing waste. acs.orgrjpbcs.com In the synthesis of this compound and its analogues, catalytic systems are crucial for key transformations. The formation of the phenoxy ether linkage, for instance, often relies on copper-catalyzed Ullmann condensation reactions. researchgate.net Modern iterations of this reaction utilize various copper salts and ligands to improve reaction conditions and yields.
Furthermore, palladium-catalyzed reactions represent another powerful tool. For example, palladium-catalyzed carbonylation of an appropriate aryl halide can be a direct method for introducing the carboxylic acid group. The choice of catalyst and ligands is critical for achieving high selectivity and preventing side reactions. Catalytic approaches are superior to stoichiometric reagents as they are required in only small amounts and can often be recycled, aligning with green chemistry principles. firp-ula.org
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce its environmental footprint. rjpbcs.com Key principles applicable to its synthesis include:
Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all reactant atoms into the final product. acs.org Synthetic routes are designed to be addition-focused rather than substitution-heavy to minimize the generation of byproducts.
Use of Safer Solvents : Green chemistry promotes the use of benign solvents, such as water, or the elimination of solvents altogether. acs.org For example, performing reactions under solvent-free microwave conditions can significantly reduce volatile organic compound (VOC) emissions. farmaciajournal.com
Energy Efficiency : Methods like microwave-assisted synthesis are more energy-efficient than conventional refluxing, as they heat the reaction mixture directly and for a shorter duration. anton-paar.comacs.org Conducting reactions at ambient temperature and pressure is the ideal, though not always feasible. acs.org
Catalysis : As mentioned, using catalytic reagents instead of stoichiometric ones reduces waste because catalysts are used in small quantities and can be recycled. greenchemistry-toolkit.org
Reduction of Derivatives : Green synthesis pathways aim to avoid the use of protecting groups for functional moieties, which simplifies the process by reducing the number of steps and the amount of reagents and waste generated. acs.org
By integrating these principles, the synthesis of this compound can become more sustainable and economically viable.
Divergent Synthetic Pathways for Structurally Modified Derivatives
The core structure of this compound serves as a versatile scaffold for the creation of a diverse library of analogues. By strategically modifying its functional groups, derivatives with novel properties can be synthesized.
Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. nottingham.ac.uk The this compound structure offers several handles for the construction of heterocyclic rings. The acetyl group, for instance, can serve as a key building block. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of classical condensation reactions.
For example, the acetyl group can react with reagents like hydrazine (B178648) or substituted hydrazines to form pyrazole (B372694) rings. Similarly, condensation with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives. These strategies allow for the direct fusion or attachment of five- and six-membered nitrogen- and oxygen-containing heterocycles to the phenoxybenzoic acid core, significantly expanding the chemical space of the resulting analogues. nottingham.ac.uk
| Functional Group | Reagent | Resulting Heterocycle |
|---|---|---|
| Acetyl Group | Hydrazine Hydrate | Pyrazoline/Pyrazole |
| Acetyl Group | Hydroxylamine | Isoxazole |
| Acetyl Group + Carboxylic Acid | Amines/Diamines | Fused ring systems (e.g., quinolinones) |
The functional groups of this compound—the carboxylic acid, the acetyl ketone, and the aromatic rings—provide multiple points for modification and conjugation.
Carboxylic Acid Group : This is the most versatile functional group for conjugation. It can be readily converted into an ester or an amide by reacting with various alcohols or amines, respectively. This allows for the attachment of a wide range of molecules, including amino acids, peptides, or other pharmacophores.
Acetyl Group : The ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also undergo reactions such as the Wittig reaction to form alkenes or be used in aldol (B89426) condensations to build larger, more complex structures.
Aromatic Rings : The phenoxy and benzoic acid rings can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups, although controlling the regioselectivity can be challenging.
These divergent pathways enable the systematic modification of the parent compound, allowing for the fine-tuning of its chemical and physical properties for various applications.
Purification and Isolation Methodologies in Academic Synthesis
The effective purification and isolation of this compound and its analogues are critical steps in their synthesis, ensuring the removal of unreacted starting materials, catalysts, and by-products. The methodologies employed are largely dictated by the physicochemical properties of the target molecule, particularly the presence of the acidic carboxylic acid group. Standard laboratory techniques such as acid-base extraction, precipitation, and recrystallization are commonly utilized.
Initial Isolation from the Reaction Mixture
Following synthesis, which often concludes with the hydrolysis of an ester precursor, this compound is typically present in the reaction mixture as a salt or in a solution containing various impurities. The primary method for its initial isolation leverages its acidic nature through an acid-base extraction or precipitation protocol.
The general procedure involves:
Basification: The crude reaction mixture is treated with an aqueous base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid, forming the corresponding sodium carboxylate salt, which is highly soluble in the aqueous phase.
Extraction of Impurities: Neutral and basic organic impurities remain in the organic solvent layer and can be separated from the aqueous layer containing the desired product salt.
Acidification and Precipitation: The separated aqueous layer is then acidified, typically with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comchemicalbook.com Protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate out of the solution. google.comepo.org
Collection: The precipitated solid product is collected by suction filtration, washed with cold water to remove residual salts and acid, and then dried. chemicalbook.com
This acid-base workup is a robust method for isolating carboxylic acids from complex reaction mixtures and provides a crude product that can be further purified. For instance, in the synthesis of a related compound, 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid, the crude product was isolated by distilling the solvent, neutralizing the residue to pH 11 with aqueous sodium hydroxide, filtering to remove insoluble materials, and subsequently acidifying the filtrate with sulfuric acid to precipitate the pure acid. google.com
Purification by Recrystallization
Recrystallization is the most prevalent technique for the purification of solid organic compounds like this compound. The method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
For phenoxybenzoic acids and their analogues, various solvent systems have been proven effective. The choice of solvent is critical and is often determined empirically. Common solvents include alcohols, esters, and hydrocarbons, often in binary mixtures with water or an anti-solvent.
A typical recrystallization process involves:
Dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution.
Filtering the hot solution, if necessary, to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals.
Collecting the purified crystals by filtration and drying them to remove residual solvent.
While specific recrystallization data for this compound is not extensively detailed in academic literature, protocols for closely related analogues provide valuable insights into effective solvent choices.
| Compound | Purification Method | Solvent/Reagents | Reference |
|---|---|---|---|
| 4-Phenoxybenzoic Acid | Precipitation followed by Recrystallization | 1. Concentrated HCl to adjust pH to 1 2. 95% Ethanol for recrystallization | chemicalbook.com |
| 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid | Acid-Base Precipitation | 1. Aqueous NaOH (to pH 11) 2. Sulfuric Acid for precipitation | google.com |
| Roxadustat Intermediate (a complex isoquinoline) | Recrystallization | Absolute Ethanol | google.com |
| 4-(n-hexyloxy)benzoic acid | Recrystallization | 30% Ethanol | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 4 Phenoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 2-acetyl-4-phenoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (COSY, HSQC, HMBC) provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl protons of the acetyl group. The protons on the benzoic acid ring will show characteristic splitting patterns based on their coupling with neighboring protons. Similarly, the protons of the phenoxy group will display their own set of multiplets. The chemical shifts are influenced by the electronic effects of the acetyl, carboxylic acid, and ether functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hw.ac.uk The carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the downfield end of the spectrum (typically in the 165-200 ppm range). oregonstate.edu The aromatic carbons will appear in the 110-160 ppm region, with their specific chemical shifts influenced by the attached functional groups. The methyl carbon of the acetyl group will be observed at the upfield end of the spectrum.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system, which is crucial for assigning the protons on the aromatic rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals in the ¹H and ¹³C NMR spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.org HMBC is particularly valuable for identifying the connectivity between the different structural fragments of the molecule, such as the attachment of the acetyl group and the phenoxy group to the benzoic acid core.
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.6 | ~28-32 |
| Aromatic CH | 6.8 - 8.2 | 115 - 160 |
| Carboxylic Acid OH | >10 (broad) | - |
| Acetyl C=O | - | ~195-205 |
| Carboxylic Acid C=O | - | ~165-175 |
| Aromatic C-O | - | ~155-165 |
| Aromatic C-C=O | - | ~130-140 |
| Quaternary Aromatic C | - | 120 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In ESI-MS, this compound is expected to be readily ionized, primarily forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The resulting mass-to-charge ratio (m/z) of these ions allows for the confirmation of the molecular weight of the compound. Further fragmentation of the molecular ion can be induced to provide structural information.
Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid and acetyl groups. Cleavage of the ether bond could also occur, leading to fragments corresponding to the phenoxy and acetyl-benzoic acid moieties.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₅H₁₂O₄), the theoretical exact mass of the molecular ion can be calculated and compared to the experimentally determined value from HRMS. This comparison allows for the unambiguous confirmation of the molecular formula.
Expected HRMS Data:
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₅H₁₃O₄⁺ | 257.0814 |
| [M-H]⁻ | C₁₅H₁₁O₄⁻ | 255.0657 |
| [M+Na]⁺ | C₁₅H₁₂O₄Na⁺ | 279.0633 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching vibrations of the carboxylic acid and the acetyl group will appear as strong absorptions in the region of 1650-1750 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibrations will also be observable.
Expected Vibrational Spectroscopy Data:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |
| Aromatic C-H | 3000-3100 | Strong |
| Acetyl C-H | 2900-3000 | Moderate |
| Carboxylic Acid C=O | 1680-1720 | Moderate |
| Acetyl C=O | 1660-1700 | Moderate |
| Aromatic C=C | 1450-1600 | Strong |
| C-O Stretch (Ether/Acid) | 1200-1300 | Moderate |
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies
Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be considered for any crystalline solid. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be used to screen for and characterize different polymorphic forms.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of benzoic acid derivatives. mdpi.comekb.eg A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Detection is typically achieved using a UV detector at a wavelength where the analyte has strong absorbance. mdpi.com This method can be used to determine the purity of the compound and to quantify any impurities.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique that can be used for reaction monitoring and for a quick assessment of purity. A suitable TLC system for this compound would consist of a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) as the mobile phase. The spots can be visualized under UV light.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier analytical technique for the sensitive and selective quantification and structural confirmation of complex organic molecules like this compound. This compound serves as a key intermediate in the synthesis of pharmaceuticals such as Roxadustat, making its accurate identification and characterization critical. mdpi.com The inherent properties of this compound, particularly its carboxylic acid functional group, make it highly suitable for analysis by reversed-phase liquid chromatography with electrospray ionization (ESI) mass spectrometry.
The chromatographic separation is typically achieved on a C18 reversed-phase column. The use of sub-2 µm particle sizes in UHPLC columns allows for high-resolution separation with faster analysis times and improved peak shapes. usp.br The mobile phase generally consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. The addition of a small percentage of an acid modifier, like formic acid or acetic acid, to the mobile phase is crucial. ekb.eg This suppresses the ionization of the carboxylic acid group, leading to better retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.
For detection, tandem mass spectrometry is employed, most commonly with an electrospray ionization (ESI) source operating in negative ion mode. In the ESI source, this compound readily loses a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻. This ion is then selected in the first quadrupole of the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, producing a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the analyte even in complex matrices. nih.gov
Key fragmentation pathways for the [M-H]⁻ ion of this compound (exact mass: 258.08) would include characteristic losses. For instance, the loss of a water molecule (H₂O) or the carboxyl group (CO₂) are common fragmentation patterns for benzoic acids. libretexts.orgdocbrown.info Furthermore, cleavage of the ether bond can lead to fragments corresponding to the phenoxy or acetylbenzoic acid moieties.
| Parameter | Condition |
|---|---|
| UHPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 257.07 |
| Primary Fragment Ion (MRM) | Hypothetical: m/z 213 (Loss of CO₂) |
| Secondary Fragment Ion (MRM) | Hypothetical: m/z 181 (Loss of C₆H₅O) |
Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which stem from the presence of the carboxylic acid functional group. colostate.edu These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. colostate.edu To overcome these limitations, a chemical derivatization step is necessary to convert the non-volatile acid into a more volatile and thermally stable derivative. phenomenex.com
The most common derivatization strategy for carboxylic acids is silylation. lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. phenomenex.comusherbrooke.ca This reaction produces a TMS ester of this compound, which is significantly more volatile and exhibits improved chromatographic behavior on standard nonpolar GC columns. researchgate.net The derivatization reaction is typically straightforward and can be performed at moderately elevated temperatures (e.g., 60-80°C) to ensure completion. researchgate.net
| Analyte | Derivatization Reagent | Resulting Derivative | Analytical Benefit |
|---|---|---|---|
| This compound | BSTFA + TMCS | Trimethylsilyl 2-acetyl-4-phenoxybenzoate | Increased volatility, improved peak shape, thermal stability |
Beyond the analysis of the primary compound, GC coupled with mass spectrometry (GC-MS) is exceptionally well-suited for the identification and quantification of volatile byproducts that may arise during the synthesis of this compound. The synthetic pathway may involve starting materials and intermediates such as phenol (B47542) and derivatives of bromo- or fluoro-benzoates. mdpi.com Residual amounts of these more volatile precursors or related side-products can be readily detected by GC-MS, often without the need for derivatization. Analysis of the headspace above a reaction mixture or a dissolved sample can provide a profile of these volatile organic compounds, which is crucial for process monitoring and quality control of the final intermediate product.
| Potential Byproduct | Formula | Detection Method |
|---|---|---|
| Phenol | C₆H₆O | Direct GC-MS or Headspace GC-MS |
| Methoxyethene | C₃H₆O | Headspace GC-MS |
| Methyl 2-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | Direct GC-MS |
Computational Chemistry and Theoretical Studies on 2 Acetyl 4 Phenoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. Were DFT studies to be conducted on 2-Acetyl-4-phenoxybenzoic acid, they would provide valuable insights into:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which would help in predicting how the molecule might interact in chemical reactions.
A hypothetical data table of DFT-calculated parameters for this compound is presented below to illustrate the type of data that would be generated from such a study.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and not based on actual published research)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. For this compound, an MEP map would reveal:
Electron-rich regions (negative potential): These areas, typically colored red or yellow, would indicate likely sites for electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the carboxylic acid and acetyl groups.
Electron-deficient regions (positive potential): These areas, usually colored blue, would suggest sites susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid would be a primary example.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical/In Silico)
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might interact with a larger molecule, such as a protein (target). These in silico methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand Conformation and Binding Site Analysis
If this compound were to be studied as a potential ligand for a specific protein target, molecular docking simulations would be employed to:
Predict Binding Pose: Determine the preferred orientation and conformation of the molecule when bound within the active site of the target protein.
Identify Key Interactions: Detail the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Energetic Aspects of Molecular Recognition
Following docking, molecular dynamics (MD) simulations could provide a more dynamic picture of the ligand-target interaction and help in refining the binding energetics. These simulations would:
Estimate Binding Affinity: Calculate the binding free energy, which is a measure of the strength of the interaction between the ligand and the target.
Assess Stability of the Complex: Observe the stability of the ligand's binding pose over time, providing insights into the durability of the interaction.
A hypothetical data table summarizing the results of a molecular docking study is shown below.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This data is illustrative and not based on actual published research)
| Parameter | Predicted Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Arg120, Tyr355, Ser357 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Prediction of Physicochemical Attributes Relevant to Mechanistic Understanding
Various computational tools and models can predict the physicochemical properties of a molecule, which are crucial for understanding its behavior in a biological system. For this compound, these predictions would include:
Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent, which influences its ability to cross cell membranes.
Aqueous Solubility (LogS): The extent to which the compound dissolves in water, affecting its absorption and distribution.
pKa: The acid dissociation constant, which determines the charge state of the molecule at a given pH.
These predicted properties are vital for constructing a comprehensive in silico profile of the molecule.
Table 3: Hypothetically Predicted Physicochemical Properties of this compound (Note: This data is illustrative and not based on actual published research)
| Property | Predicted Value |
|---|---|
| LogP | 3.5 |
| LogS | -3.2 |
| pKa (acidic) | 4.1 |
Structure-Property Relationship (SPR) Modeling for Chemical Design
Structure-Property Relationship (SPR) modeling is a fundamental component of modern computational chemistry, enabling the prediction of a compound's properties based on its molecular structure. For this compound, SPR modeling serves as a powerful tool to understand how its distinct structural features influence its physicochemical and biological characteristics, thereby guiding the design of new molecules with desired functionalities.
The core of SPR modeling lies in the establishment of a mathematical relationship between the molecular structure, represented by a set of numerical descriptors, and a specific property of interest. This relationship is typically developed using statistical methods and machine learning algorithms to create a predictive model. The insights gained from such models are invaluable for optimizing molecular structures to enhance desired properties while minimizing undesirable ones.
Key Structural Features of this compound for SPR Modeling
The molecular architecture of this compound presents several key features that are critical for SPR analysis:
The Benzoic Acid Moiety: The carboxylic acid group is a primary determinant of the compound's acidity (pKa), solubility in aqueous media, and its ability to act as a hydrogen bond donor and acceptor. Its position on the benzene (B151609) ring relative to the other substituents is crucial.
The Acetyl Group: This group, positioned ortho to the carboxylic acid, introduces a keto functional group and a methyl group. It can influence the compound's polarity, steric profile, and metabolic stability. The acetyl group can also participate in hydrogen bonding as an acceptor.
The Phenoxy Group: Located para to the carboxylic acid, the phenoxy group is a significant contributor to the molecule's size, lipophilicity, and conformational flexibility due to the ether linkage. It can engage in pi-pi stacking interactions.
Molecular Descriptors in SPR Modeling
To build a robust SPR model for this compound, a diverse set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, connectivity indices, and counts of specific functional groups and structural fragments.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric, electronic, and hydrophobic properties. Examples include molecular volume, surface area, dipole moment, and partial charges.
For a molecule like this compound, a combination of descriptors would be essential to capture its multifaceted chemical nature. For instance, in studies of related phenoxy-N-substituted acetamide (B32628) analogues, descriptors such as the SssNHE-index (an electrotopological state descriptor), slogp (a measure of lipophilicity), and various topological indices have proven to be significant in predicting biological activity. researchgate.net Similarly, for phenoxyacetic acid derivatives, hydrophobic (π), electronic (σ), and molar refraction (MR) parameters have been successfully correlated with their antisickling effects. mdpi.com
Hypothetical SPR Model for Chemical Design
A hypothetical Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) model for this compound would aim to establish a predictive equation of the form:
Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
This model could be developed to predict various properties, including but not limited to:
Physicochemical Properties: Such as solubility, melting point, and partition coefficient (logP).
Biological Activity: For instance, inhibitory activity against a specific enzyme or receptor binding affinity. This compound is a known key intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, making its biological activity a relevant area of study. chemrxiv.org
By analyzing the coefficients of the descriptors in the resulting model, researchers can deduce which structural features positively or negatively impact the property of interest. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing the lipophilicity of a particular region of the molecule could enhance the desired property.
The insights from such a model would be instrumental in the rational design of new derivatives. For example, if the model indicated that increased steric bulk around the acetyl group is detrimental to a particular biological activity, new analogues could be designed with smaller substituents at that position. Conversely, if electronic-withdrawing effects from the phenoxy ring were shown to be beneficial, derivatives with electron-withdrawing substituents on the phenoxy group could be synthesized and tested.
Data Tables for this compound
The following tables provide predicted physicochemical properties and a hypothetical set of molecular descriptors that would be relevant for an SPR model of this compound.
| Property | Predicted Value |
|---|---|
| Boiling Point | 428.4 ± 40.0 °C |
| Density | 1.3 ± 0.1 g/cm³ |
| pKa | 4.21 ± 0.10 |
| Descriptor Class | Specific Descriptor | Potential Relevance |
|---|---|---|
| Constitutional (1D) | Molecular Weight | General size of the molecule. |
| Number of Hydrogen Bond Acceptors/Donors | Interaction potential with biological targets. | |
| Topological (2D) | Topological Polar Surface Area (TPSA) | Prediction of transport properties. |
| Rotatable Bonds | Molecular flexibility. | |
| Wiener Index | Molecular branching. | |
| Quantum Chemical (3D) | HOMO/LUMO Energies | Reactivity and electronic properties. |
| Dipole Moment | Overall polarity of the molecule. | |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. |
Strategic Utility of 2 Acetyl 4 Phenoxybenzoic Acid in Chemical Synthesis and Materials Science Research
As a Versatile Synthetic Intermediate
The strategic placement of its functional groups makes 2-acetyl-4-phenoxybenzoic acid a significant asset in the field of organic synthesis. It functions as a precursor and a building block for a range of organic molecules, including those with potential pharmaceutical applications.
As a precursor, this compound offers chemists a starting point for multistep syntheses. The carboxylic acid and acetyl groups are particularly reactive and can be targeted for various transformations. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the acetyl group can undergo reactions such as aldol (B89426) condensations, reductions, or oxidations. This dual reactivity allows for the sequential or selective modification of the molecule to build more elaborate chemical architectures.
The synthesis of related phenoxybenzoic acid derivatives often involves multi-step processes that highlight the utility of such precursors. For example, the synthesis of 4-phenoxybenzoic acid can be achieved through the oxidation of 4-phenoxyacetophenone, a compound structurally similar to this compound. bloomtechz.com This type of transformation underscores the role of the acetyl group as a precursor to a carboxylic acid.
The structural framework of this compound serves as a robust building block for constructing larger, more complex organic molecules. Its aromatic rings and flexible ether linkage can be incorporated into the final structure of a target molecule, imparting specific physical and chemical properties.
For example, in the synthesis of certain insecticides, intermediates with a similar methyl-acetylbenzoic acid structure are crucial. google.comgoogle.com The synthesis of Fluralaner, a broad-spectrum insecticide, relies on an intermediate, 2-methyl-4-acetylbenzoic acid, which shares the acetylbenzoic acid core. google.com This highlights the importance of this structural motif in creating complex and economically valuable molecules.
Phenoxybenzoic acid derivatives have been explored for their potential in medicinal chemistry. For instance, various 2-phenoxybenzoic acid hydrazides have been synthesized and evaluated for their analgesic activities. researchgate.net The synthesis of these compounds often starts from a corresponding phenoxybenzoic acid, which is then converted to an ester and subsequently reacted with hydrazine (B178648).
Furthermore, phenoxy acetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com These synthetic pathways often involve the reaction of a phenol (B47542) with an appropriate bromoacetate ester, followed by hydrolysis to the carboxylic acid. mdpi.com The presence of the carboxylic acid and phenoxy groups in this compound makes it a plausible, though not explicitly documented, starting point for similar synthetic strategies aimed at producing biologically active compounds.
Below is an interactive table detailing related compounds and their synthetic relevance.
| Compound | Role in Synthesis | Target Molecule Class |
| 4-Phenoxybenzoic acid | Pharmaceutical intermediate | Ester liquid crystals, high-temperature resistant materials. guidechem.com |
| 2-Methyl-4-acetylbenzoic acid | Important intermediate | Insecticides (e.g., Fluralaner). google.com |
| 2-Phenoxybenzoic acid | Precursor | Analgesic hydrazides. researchgate.net |
| Phenoxy acetic acids | Building block | Selective COX-2 inhibitors. mdpi.com |
Applications in Materials Science
The utility of this compound and its derivatives extends into the realm of materials science, where its structural features can be leveraged to create polymers and dyes with specific, desirable properties.
The aromatic and functionalized nature of phenoxybenzoic acids makes them suitable for incorporation into polymers. 4-Phenoxybenzoic acid, for example, is used in the preparation of high-temperature resistant materials and ester liquid crystals. bloomtechz.comguidechem.com These applications often rely on the rigidity of the aromatic rings and the stability of the ether linkage. While specific research on this compound in this context is limited, its structural similarity suggests potential as a monomer or additive in polymer synthesis to introduce specific functionalities.
In the development of dyes, benzoic acid derivatives are also utilized. Azo dyes, which constitute a large class of synthetic colorants, can be synthesized from various aromatic amines and phenols. jbiochemtech.com For instance, new azo dyes have been synthesized by coupling 2,4-dihydroxybenzoic acid with various aromatic amines. ekb.eg The presence of the aromatic rings in this compound provides a chromophore that could be modified to create novel dye structures.
The potential for this compound to be used in creating functional materials is rooted in its multifunctional nature. The carboxylic acid can be used to anchor the molecule to a surface or to react with other monomers, while the acetyl and phenoxy groups can be modified to tune the electronic and physical properties of the resulting material.
An interactive table summarizing the potential applications in materials science is provided below.
| Application Area | Potential Contribution of this compound | Resulting Functional Property |
| High-Performance Polymers | Monomer or additive in polymerization | Increased thermal stability, flame retardancy. bloomtechz.com |
| Liquid Crystals | Component of ester liquid crystals | Formation of mesophases. guidechem.com |
| Dyes and Pigments | Precursor for azo or other dye classes | Color and light-fastness. ekb.eg |
| UV Stabilizers | Additive in polymer formulations | Protection against photodegradation. bloomtechz.com |
Electrochemical Grafting for Composite Material Engineering
The molecular architecture of this compound, incorporating both a phenolic ether linkage and a carboxylic acid moiety, suggests its potential as a monomer for the electrochemical grafting of thin films onto conductive surfaces. This process, a cornerstone of composite material engineering, allows for the precise modification of electrode surfaces, thereby tailoring their chemical and physical properties for specific applications.
Electrochemical grafting is initiated by the application of an electric potential to a substrate immersed in a solution containing the monomer. In the case of this compound, the phenoxy group can be susceptible to oxidation at the anode, leading to the formation of reactive radical cations. These radicals can then polymerize and form a durable, covalently bonded film on the electrode surface. The presence of the carboxylic acid group can further influence the grafting process and the properties of the resulting film, potentially enhancing adhesion and providing sites for further functionalization.
The resulting composite material, with a poly(this compound) film, could exhibit a range of desirable properties. The aromatic rings from the phenoxy and benzoic acid components would contribute to thermal stability and mechanical robustness, while the acetyl and carboxyl groups could offer specific chemical reactivity, hydrophilicity, and the ability to coordinate with metal ions. These features could be exploited in the development of novel sensors, corrosion-resistant coatings, and biocompatible surfaces for medical implants.
Table 1: Potential Parameters for Electrochemical Grafting of this compound
| Parameter | Potential Value/Condition | Rationale |
|---|---|---|
| Working Electrode | Glassy Carbon, Platinum, Gold | Provides a conductive and relatively inert surface for film deposition. |
| Solvent | Acetonitrile (B52724), Dichloromethane | Aprotic solvents are often used to prevent interference from solvent oxidation. |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) | Ensures sufficient conductivity of the solution. |
| Monomer Concentration | 1-10 mM | A typical concentration range for achieving uniform film growth. |
| Potential Range | +0.5 to +2.0 V vs. Ag/AgCl | The potential required to initiate the oxidation of the phenoxy group. |
| Scan Rate | 50-100 mV/s | Affects the morphology and thickness of the deposited polymer film. |
Note: The data in this table is illustrative and based on typical conditions for the electrochemical grafting of phenolic compounds. Specific parameters for this compound would require experimental determination.
Development as an Analytical Standard or Probe in Chemical Systems
The purity, stability, and distinct chemical properties of this compound make it a candidate for development as an analytical standard and a chemical probe for interrogating complex chemical and biological systems.
In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The ratio of the analyte signal to the internal standard signal is then used for quantification. This method is particularly useful for compensating for the loss of analyte during sample preparation and for variations in instrument response.
A related compound, 2-phenoxybenzoic acid, has been successfully used as an internal standard in the quantification of pyrethroid metabolites sigmaaldrich.com. This demonstrates the suitability of the phenoxybenzoic acid scaffold for such applications. For this compound to be an effective internal standard, it should ideally not be present in the original sample, must be chemically similar to the analyte, and should have a distinct signal in the analytical method being used (e.g., a different retention time in chromatography or a unique mass-to-charge ratio in mass spectrometry).
The presence of the acetyl group in this compound provides a unique structural feature and a different molecular weight compared to its non-acetylated counterparts, which could make it an excellent internal standard for the analysis of other phenoxybenzoic acid derivatives.
Table 2: Desirable Characteristics of an Internal Standard and the Potential of this compound
| Characteristic | General Requirement | Potential of this compound |
|---|---|---|
| Purity | High purity is essential to avoid interference. | Can be synthesized and purified to a high degree. |
| Stability | Should not degrade during sample storage or analysis. | The aromatic structure suggests good chemical stability. |
| Non-Interference | Should not react with the analyte or the sample matrix. | The functional groups are generally stable under typical analytical conditions. |
| Distinct Signal | Must be clearly distinguishable from the analyte signal. | The unique molecular weight and structure would likely provide a distinct signal in mass spectrometry and chromatography. |
| Analyte Similarity | Should have similar chemical and physical properties to the analyte. | Its structure is analogous to other phenoxybenzoic acids, making it a good candidate for their analysis. |
Chemical probes are small molecules used to study and manipulate biological systems. They can be designed to interact with a specific biological target, such as a protein or a nucleic acid, and can be used to elucidate its function or to track its localization within a cell.
The related compound, 4-phenoxybenzoic acid, has been identified as a biochemical reagent that can block the DNA binding of the human papillomavirus (HPV) E2 protein chemicalbook.commedchemexpress.com. This indicates that the phenoxybenzoic acid structure can serve as a scaffold for developing molecules with specific biological activity.
Table 3: Potential Modifications of this compound for Use as a Chemical Probe
| Modification Site | Potential Modification | Purpose |
|---|---|---|
| Acetyl Group | Conversion to an α-haloacetyl group | Creates a reactive handle for covalent modification of target proteins. |
| Acetyl Group | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Enables visualization of the probe's localization in cells or tissues. |
| Carboxylic Acid | Amide coupling to a biotin moiety | Allows for affinity purification of the probe's binding partners. |
| Aromatic Rings | Introduction of photo-activatable groups | Enables light-controlled activation of the probe's activity. |
Note: The modifications listed in this table are hypothetical and represent common strategies in the development of chemical probes.
Environmental and Green Chemistry Perspectives in Phenoxybenzoic Acid Research
Microbial Degradation Studies and Bioremediation Potential
While direct research on the microbial degradation of 2-Acetyl-4-phenoxybenzoic acid is not extensively documented, significant insights can be drawn from studies on structurally similar phenoxybenzoic acids, such as 3-phenoxybenzoic acid (3-PBA). 3-PBA is a notable environmental metabolite of synthetic pyrethroid insecticides. nih.govnih.gov The principles and microbial pathways involved in its breakdown offer a predictive framework for the bioremediation potential of related compounds.
Researchers have successfully isolated and identified several bacterial strains capable of degrading phenoxybenzoic acids, using them as a source of carbon and energy. researchgate.net These microorganisms are typically sourced from environments with a history of pesticide contamination, such as agricultural soils and sludge. researchgate.netnih.gov The identification of these strains is a crucial first step in developing bioremediation strategies for contaminated sites.
Key bacterial genera that have demonstrated the ability to degrade related phenoxybenzoic acids include Bacillus, Sphingomonas, and Pseudomonas. nih.govresearchgate.netnih.gov For instance, a strain identified as Bacillus sp. DG-02, isolated from soil, was shown to effectively degrade 3-PBA. nih.gov Similarly, Sphingomonas sp. SC-1 has been noted for its high efficiency in breaking down 3-PBA. researchgate.net These findings suggest that bacteria with similar enzymatic machinery could potentially degrade this compound.
| Bacterial Strain | Degraded Compound | Source of Isolation |
| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid (3-PBA) | Soil |
| Sphingomonas sp. SC-1 | 3-Phenoxybenzoic acid (3-PBA) | Active Sludge |
| Pseudomonas pseudoalcaligenes POB310 | 3-Phenoxybenzoic acid (3-PBA) | Not Specified |
| Aspergillus oryzae M-4 | 3-Phenoxybenzoic acid (3-PBA) | Soy sauce koji |
| Klebsiella pneumoniae BPBA052 | 3-Phenoxybenzoic acid (3-PBA) | Soybean rhizosphere soil |
This table is compiled from data on related phenoxybenzoic acids to infer potential degraders of this compound. nih.govresearchgate.netresearchgate.netnih.gov
The study of biodegradation kinetics reveals how quickly a compound is broken down under specific conditions. For Bacillus sp. DG-02, the degradation of 3-PBA was found to follow first-order kinetics. nih.gov The strain was capable of degrading 95.6% of an initial 50 mg·L⁻¹ concentration of 3-PBA within 72 hours under optimal conditions of 30.9°C and a pH of 7.7. nih.gov
The metabolic pathway for the degradation of phenoxybenzoic acids generally involves the cleavage of the diaryl ether bond, which is a critical and often rate-limiting step. In the case of 3-PBA degradation by Bacillus sp. DG-02, identified intermediate metabolites included phenol (B47542) and protocatechuate. nih.gov For other organisms, the initial catabolic step is an angular dioxygenation, catalyzed by a dioxygenase enzyme, which destabilizes the ether linkage. nih.gov A similar enzymatic attack on the ether bond would be a logical first step in the biodegradation of this compound, followed by the breakdown of the resulting aromatic rings.
| Parameter | Value | Description |
| Strain | Bacillus sp. DG-02 | - |
| Compound | 3-Phenoxybenzoic acid (3-PBA) | - |
| Initial Concentration | 50 mg·L⁻¹ | The starting amount of the compound in the experiment. |
| Degradation Time | 72 hours | The duration of the degradation experiment. |
| Degradation Efficiency | 95.6% | The percentage of the compound broken down by the bacteria. |
| Optimal Temperature | 30.9°C | The ideal temperature for the bacterial degradation process. |
| Optimal pH | 7.7 | The ideal pH level for the bacterial degradation process. |
| Kinetic Model | First-order | Describes how the rate of degradation depends on the concentration. |
This table presents kinetic data for the degradation of the related compound 3-PBA by Bacillus sp. DG-02. nih.gov
Sustainable Synthesis Approaches for Reduced Environmental Impact
The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through innovative and sustainable methods. The synthesis of this compound and the broader class of diaryl ethers is an area where such principles can be applied to minimize waste, avoid hazardous reagents, and improve energy efficiency.
One documented synthesis of this compound proceeds through a two-step transformation involving a nucleophilic aromatic substitution (SNAr) on an activated aryl fluoride (B91410), followed by the acid-catalyzed hydrolysis of a vinyl ether to form the acetyl group. mdpi.com While effective, modern green chemistry seeks to improve upon traditional methods by exploring milder and more environmentally benign alternatives.
Sustainable approaches for the synthesis of the core diaryl ether structure include:
Metal-Free Catalysis: To avoid the use of expensive and potentially toxic heavy metal catalysts, metal-free arylation methods have been developed. One such approach uses diaryliodonium salts to couple phenols and other substrates in water, an environmentally friendly solvent, under mild conditions. organic-chemistry.org
Use of Greener Solvents: Replacing conventional volatile organic solvents with water or employing solvent-free conditions significantly reduces the environmental footprint of a synthesis. organic-chemistry.orgresearchgate.net
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a tool to accelerate reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to traditional heating methods. rsc.org
Recyclable Catalysts: The use of nanocatalysts, such as stable copper nanoparticles, offers an economical and eco-friendly route for C-O coupling reactions to form diaryl ethers. jsynthchem.com These catalysts can often be recovered and reused, aligning with the green chemistry principle of atom economy.
| Sustainable Approach | Key Features | Potential Benefits |
| Metal-Free Arylation | Uses diaryliodonium salts instead of metal catalysts. organic-chemistry.org | Avoids heavy metal contamination and catalyst costs. |
| Aqueous Synthesis | Employs water as the reaction solvent. organic-chemistry.org | Reduces reliance on volatile organic compounds (VOCs). |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. rsc.org | Faster reaction times, improved energy efficiency. |
| Solvent-Free Conditions | Reactions are run without a solvent, using solid bases. researchgate.net | Eliminates solvent waste and simplifies product isolation. |
| Copper Nanocatalysis | Utilizes stable and recyclable copper nanoparticles. jsynthchem.com | Cost-effective, eco-friendly, and allows for catalyst reuse. |
Environmental Fate and Transformation Studies (Non-Clinical)
The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including soil, water, and air. Specific studies on the environmental fate of this compound are scarce. However, the behavior of related phenoxy acids, such as 3-PBA and 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a basis for understanding its likely persistence and mobility.
Phenoxy acids are generally characterized by high solubility in water and weak absorption to soil, which gives them the potential to be highly mobile and leach into groundwater. researchgate.net Their persistence in the environment is primarily dictated by microbial degradation, with photodegradation (breakdown by sunlight) and hydrolysis playing secondary roles depending on the specific conditions. researchgate.netjuniperpublishers.com
For example, 3-PBA is a known environmental transformation product of several pyrethroid insecticides, meaning it is formed as these larger molecules break down in the environment. nih.gov Similarly, it is plausible that this compound could be a metabolite or transformation product of more complex industrial or agricultural chemicals containing the same core structure. The presence of phenoxy acids in surface waters is often linked to their use in agriculture and subsequent runoff into aquatic ecosystems. nih.gov
| Environmental Process | Description | Relevance to Phenoxybenzoic Acids |
| Biodegradation | Breakdown of the compound by microorganisms. | Considered the major route of degradation in soil and water. researchgate.net |
| Photodegradation | Breakdown of the compound by exposure to sunlight. | A potential degradation pathway, especially in shallow, sunlit waters. researchgate.net |
| Hydrolysis | Breakdown of the compound by reaction with water. | Can contribute to degradation, with half-lives depending on pH and temperature. juniperpublishers.com |
| Adsorption/Leaching | The process of binding to soil particles versus moving with water. | Low soil adsorption suggests a high potential for leaching into groundwater. researchgate.net |
Future Directions and Emerging Research Areas for 2 Acetyl 4 Phenoxybenzoic Acid
Development of Novel and Efficient Catalytic Synthesis Strategies
The established synthesis of 2-Acetyl-4-phenoxybenzoic acid involves a multi-step sequence, including a nucleophilic aromatic substitution (SNAr) reaction followed by an acid-catalyzed hydrolysis. mdpi.com While effective, this process highlights opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research will likely focus on developing novel catalytic systems to streamline its production.
Key areas for development include:
Transition-Metal Catalysis: Investigating palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) could provide more efficient and milder routes to form the core diaryl ether bond, potentially reducing the need for activated aryl halides and harsh reaction conditions.
Organocatalysis: The exploration of metal-free catalytic systems offers a greener alternative to traditional methods. Organocatalysts could be designed to facilitate the key bond-forming steps, minimizing metal contamination in the final product, which is particularly crucial for pharmaceutical applications.
C-H Activation: Direct C-H functionalization represents a state-of-the-art synthetic strategy. Research into the catalytic C-H acylation of a 4-phenoxybenzoic acid precursor would be a highly atom-economical approach, avoiding the pre-functionalization of starting materials and reducing waste streams.
These advanced catalytic strategies aim to shorten the synthetic route, improve yields, and align with the principles of green chemistry, making the production of this compound and its derivatives more scalable and sustainable.
Advanced Structural Elucidation Techniques for Complex Derivatives
As synthetic chemists develop novel derivatives of this compound, the unambiguous confirmation of their complex three-dimensional structures becomes paramount. While standard spectroscopic methods like ¹H and ¹³C NMR are foundational, future research will increasingly rely on a suite of more advanced analytical techniques to characterize intricate molecular architectures.
Essential advanced techniques include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for establishing connectivity in complex derivatives where simple 1D spectra are insufficient for complete assignment.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions and the verification of product identity, which is critical for distinguishing between isomers or confirming the success of complex transformations.
Single-Crystal X-ray Crystallography: This technique offers the definitive method for structure elucidation, providing precise information on bond lengths, bond angles, and stereochemistry in the solid state. mdpi.com It is the gold standard for validating the structures of new, complex molecules derived from this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR: For analyzing complex reaction mixtures or identifying metabolites of biologically active derivatives, the hyphenation of chromatography with spectroscopic techniques is essential. nih.gov
The application of these methods will be crucial for building a reliable structure-property relationship database for this class of compounds.
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are powerful tools for generating molecular diversity efficiently. mdpi.com The distinct functional groups of this compound—a carboxylic acid, a nucleophilic ketone, and reactive aromatic rings—make it an excellent candidate for integration into established and novel MCRs.
Future research in this area could explore:
Isocyanide-Based MCRs: The carboxylic acid moiety can be directly employed in classic MCRs like the Ugi or Passerini reactions. mdpi.com This would enable the rapid, one-pot synthesis of complex, peptide-like scaffolds incorporating the 2-acetyl-4-phenoxybenzoyl backbone, creating libraries of compounds for biological screening.
Novel MCR Scaffolds: The ketone group can participate in MCRs as an electrophilic component, while the aromatic rings can be functionalized to include other reactive groups (e.g., aldehydes, amines), further expanding the range of possible MCRs. Designing new MCRs centered around the this compound framework could lead to the discovery of entirely new classes of heterocyclic compounds.
By leveraging MCRs, chemists can significantly accelerate the drug discovery process, using this compound as a versatile building block to quickly access a wide array of structurally diverse molecules.
Exploration in New Frontiers of Materials Chemistry
While phenoxybenzoic acids are known intermediates for high-performance polymers like polyether ether ketone (PEEK), the unique substitution pattern of this compound opens up new possibilities in materials science. google.com The presence of the acetyl group, in addition to the polymerizable carboxyl group, provides a reactive handle for creating functional materials.
Emerging research directions include:
Functional Monomers: Utilizing this compound as a monomer in polymerization reactions could lead to the synthesis of novel polyesters or polyamides. The pendant acetyl groups along the polymer chain would serve as sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, or cross-linking density.
Cross-Linking Agents: The ability of the acetyl and carboxyl groups to undergo various chemical reactions makes this compound a potential candidate as a cross-linking agent to enhance the mechanical and thermal properties of existing polymer systems.
Liquid Crystals: The rigid, aromatic structure of phenoxybenzoic acids is a common feature in liquid crystal design. guidechem.com The specific geometry and polarity imparted by the ortho-acetyl group could be exploited to design new liquid crystalline materials with unique phase behaviors and electro-optical properties.
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Functional Polymers | Monomer with a reactive pendant group | Polymers with tunable properties via post-polymerization modification of the acetyl group. |
| Thermosetting Resins | Cross-linking agent | Enhanced thermal and mechanical stability of existing polymer networks. |
| Liquid Crystals | Core structural unit (mesogen) | New materials with unique phase transitions and electro-optical responses. |
Computational Design of Functionalized Derivatives for Specific Chemical Applications
Computational chemistry and in silico modeling are transformative tools for accelerating the design of new molecules with targeted properties, thereby minimizing the need for extensive trial-and-error synthesis. nih.gov Future research on this compound will greatly benefit from the integration of computational design to guide the synthesis of functionalized derivatives for specific applications, particularly in medicinal chemistry and materials science.
Key computational approaches include:
Molecular Docking: For designing new drug candidates, molecular docking studies can predict how derivatives of this compound might bind to the active sites of specific enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest predicted biological activity.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of novel derivatives before they are synthesized. This can help in understanding structure-activity relationships and in designing molecules with desired electronic properties for materials applications.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov Applying these models to virtual libraries of this compound derivatives can help identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Q & A
Basic: What are the recommended synthetic routes for 2-Acetyl-4-phenoxybenzoic acid in laboratory settings?
Answer:
The compound can be synthesized via two primary routes:
- Microwave-assisted synthesis : React 2-chlorobenzoic acid derivatives with phenol analogs under dry conditions (50–100 W, 2–5 minutes), achieving high yields (>85%) with reduced side products .
- Traditional Friedel-Crafts acylation : Use acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane, followed by phenoxylation under basic conditions (60–80°C, 6–8 hours). Monitor progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .
Basic: How can researchers characterize the molecular structure of this compound?
Answer:
Key analytical methods include:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm; acetyl methyl group at δ 2.6 ppm (singlet) .
- ¹³C NMR : Carbonyl (C=O) signals at δ 168–172 ppm; phenoxy carbons at δ 115–125 ppm .
- X-ray crystallography : Resolve bond angles (e.g., C-O-C ≈ 120°) and confirm spatial arrangement of the acetyl and phenoxy groups .
- SMILES/InChI validation : Cross-reference with PubChem (InChIKey: APAJGWMMTSSXSI-DEDYPNTBSA-N) to confirm structural integrity .
Advanced: What strategies resolve contradictions in spectroscopic data during structural analysis?
Answer:
Contradictions often arise from overlapping signals (e.g., aromatic protons in crowded regions) or impurities. Mitigation approaches:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Advanced: How can researchers evaluate the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) using fluorometric kits (IC₅₀ determination; positive control: Celecoxib) .
- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., for estrogen receptors) with Scatchard plot analysis .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7), comparing viability at 24–72 hours .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT-based mechanistic studies : Calculate activation energies for acylation or esterification pathways using Gaussian 16 .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) via AutoDock Vina .
- Reaxys pathway prediction : Identify feasible synthetic modifications (e.g., bromination at the 4-position) using heuristic algorithms .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How do solvent polarity and temperature affect the compound’s stability in storage?
Answer:
- Polar solvents (e.g., DMSO) : Promote hydrolysis of the acetyl group; avoid long-term storage (>1 month) .
- Optimal conditions : Store in anhydrous acetonitrile at –20°C; stability confirmed via HPLC (retention time shift <2%) over 6 months .
- Degradation analysis : Monitor via LC-MS for byproducts (e.g., 4-phenoxybenzoic acid) under accelerated aging (40°C/75% RH) .
Advanced: How can researchers address low yields in scale-up synthesis?
Answer:
- Process optimization : Use flow chemistry to enhance heat/mass transfer (residence time: 10–15 minutes; 80°C) .
- Catalyst screening : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) to improve acylation efficiency .
- Byproduct analysis : Identify side reactions (e.g., over-acetylation) via GC-MS and adjust stoichiometry (phenol:acetyl chloride ratio 1:1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
